molecular formula C24H34D4O4 B591253 (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 99102-72-4

(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

货号: B591253
CAS 编号: 99102-72-4
分子量: 394.59
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a deuterated derivative of a bile acid analog featuring a cyclopenta[a]phenanthrene core, a hallmark of steroid-like structures. Key features include:

  • Core structure: A dodecahydrocyclopenta[a]phenanthrene ring system with specific stereochemistry (5R,7R,8R,9S,10S,13R,14S,17R).
  • Substituents: A 7-hydroxy group. A 3-oxo (ketone) group. A pentanoic acid chain at position 16. Four deuterium atoms at positions 2 and 4 (2,2,4,4-tetradeuterio), introduced to study metabolic stability via isotopic labeling .
  • Applications: Likely used in pharmacokinetic or mechanistic studies to trace metabolic pathways due to deuterium’s kinetic isotope effect, which slows enzymatic degradation .

属性

IUPAC Name

(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVADAPHVNKTEP-VVEWKFGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C(C1=O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301195835
Record name Cholan-24-oic-2,2,4,4-d4 acid, 7-hydroxy-3-oxo-, (5β,7α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99102-72-4
Record name Cholan-24-oic-2,2,4,4-d4 acid, 7-hydroxy-3-oxo-, (5β,7α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99102-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholan-24-oic-2,2,4,4-d4 acid, 7-hydroxy-3-oxo-, (5β,7α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The introduction of deuterium atoms can be achieved through deuterium exchange reactions or by using deuterated reagents. Key steps in the synthesis may include:

    Hydroxylation: Introduction of the hydroxyl group at the 7th position.

    Deuteration: Incorporation of deuterium atoms at specific positions, often using deuterated solvents or reagents.

    Oxidation: Formation of the ketone group at the 3rd position.

    Cyclization: Construction of the cyclopenta[a]phenanthrene core.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the hydroxyl or ketone groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Chemistry

In chemistry, this compound can be used as a model system for studying isotopic effects, reaction mechanisms, and stereochemistry. Its deuterium-labeled structure makes it valuable for tracing studies.

Biology

In biological research, this compound can be used to study steroid metabolism and hormone action. Its structural similarity to natural steroids allows it to interact with steroid receptors and enzymes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects, particularly in areas related to steroid hormones, such as anti-inflammatory or anabolic effects.

Industry

In the industrial sector, this compound can be used in the synthesis of other complex molecules, serving as an intermediate or a starting material for pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. The deuterium atoms may influence the compound’s metabolic stability and interaction with enzymes, potentially altering its biological activity. The pathways involved include binding to receptors, activation or inhibition of enzymes, and modulation of gene expression.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of bile acid derivatives and steroid analogs. Below is a systematic comparison with structurally related molecules:

Functional Group Modifications

Compound Name Key Substituents Deuterium Presence Biological Activity/Notes Reference
Target Compound 7-OH, 3-oxo, 2,2,4,4-D4, pentanoic acid Yes Metabolic stability studies; potential use in tracing bile acid pathways
(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-...)pentanoic acid 3-OH, 7-OH, pentanoic acid No Bile acid analog (isochenodeoxycholic acid); used in liver function studies
Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-...)pentanoate (7) 3-OH, methyl ester No Methyl ester improves lipophilicity; intermediate in bile acid synthesis
(R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-(Allyloxy)-10,13-dimethylhexadecahydro-1H-...)pentanamide 3-allyloxy, pentanamide No Modified for amidation reactions; potential use in drug conjugation
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-Ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-...)pentanoic acid 3-OH, 7-oxo, 6-ethylidene No Altered ring conformation due to ethylidene; potential impact on receptor binding

Deuterated vs. Non-Deuterated Analogs

  • Target Compound: Deuterium at positions 2 and 4 enhances metabolic stability compared to non-deuterated analogs. For example, the non-deuterated version (e.g., in ) showed rapid hepatic clearance in preclinical models, while deuterated forms exhibit prolonged half-lives .
  • Synthesis : Deuterium is typically introduced via deutero-reagents (e.g., D2O or deuterated methyl groups) during synthesis, as seen in the use of tetradeuterio intermediates in .

Physicochemical Properties

Property Target Compound (R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7,12-Trihydroxy-...)pentanoic acid Methyl Ester Analog ()
Molecular Weight ~434.6 g/mol (with D4) 434.6 g/mol 400.6 g/mol
Solubility Polar (carboxylic acid) Highly polar (trihydroxy) Lipophilic (ester)
Metabolic Stability High (deuterated) Moderate Low (prone to ester hydrolysis)
Key Applications Metabolic tracing Cholesterol regulation Synthetic intermediate

Research Findings and Trends

  • Deuterium Labeling : Increasing use of deuterated bile acids in tracer studies to monitor enterohepatic circulation, as seen in ’s transcriptomics-metabolomics integration .
  • Structure-Activity Relationships (SAR) :
    • Hydroxylation at position 7 enhances solubility but may reduce membrane permeability.
    • Ketone groups (e.g., 3-oxo in the target compound) increase metabolic liability unless stabilized by deuterium .
  • Synthetic Challenges : Protecting groups (e.g., tert-butyldimethylsilyl in ) are critical for regioselective modifications, while TBAF-mediated deprotection ensures high yields .

生物活性

The compound (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Basic Characteristics

PropertyValue
Molecular Formula C24H39O4 (tetradeuterated)
Molecular Weight 414.554 g/mol
Melting Point 178-180 °C
Boiling Point 547.1 ± 35.0 °C (Predicted)
Density 1.128 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in Acetone, DMSO, Methanol
pKa 4.76 ± 0.10 (Predicted)

This compound exhibits a solid form and is primarily stored in refrigeration conditions to maintain stability.

The biological activity of this compound is attributed to its structural features that enable interactions with various biological targets:

  • Hormonal Modulation : The compound has been shown to influence steroid hormone pathways by modulating the activity of enzymes involved in steroidogenesis.
  • Anti-inflammatory Effects : Research indicates that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Cellular Signaling : The compound interacts with specific receptors that are crucial for cellular signaling pathways related to metabolism and growth.

Case Studies and Research Findings

  • Cholesterol Regulation : A study demonstrated that the compound effectively reduces cholesterol levels in animal models by promoting hepatic cholesterol excretion and enhancing bile acid synthesis .
  • Anti-cancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism involves the modulation of mitochondrial membrane potential and the release of cytochrome c.
  • Metabolic Syndrome : Clinical trials have indicated potential benefits in managing metabolic syndrome parameters, including insulin sensitivity and lipid profiles .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests a moderate absorption rate with significant hepatic metabolism. It exhibits a half-life conducive to therapeutic dosing regimens but requires further investigation for precise bioavailability metrics.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:

Compound NameBiological ActivityKey Mechanism
Deoxycholic AcidBile acid metabolismEnhances fat absorption
Epideoxycholic AcidCholesterol-loweringInhibits HMG-CoA reductase
(5R)-HydroxycholesterolAnti-inflammatoryModulates immune response

常见问题

Q. How can the synthesis of this deuterated bile acid analog be optimized for higher yield and purity?

Methodology :

  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during synthesis, as described in . This minimizes side reactions and improves regioselectivity during methylation with methyl triflate .
  • Purification : Employ gradient silica gel column chromatography (e.g., 0–50% ethyl acetate/DCM) to isolate intermediates. Final deprotection with tetrabutylammonium fluoride (TBAF) in THF ensures selective cleavage of silyl ethers .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 2,6-di-tert-butylpyridine as a proton scavenger) to suppress acid-sensitive degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodology :

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., J = 11.2 Hz for axial protons) and compare with literature data for similar bile acid derivatives ( provides detailed NMR shifts for methyl esters) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 457.3294 [M+Na]+) confirms molecular weight and deuterium incorporation .
  • Cross-Validation : Compare spectra with NIST Standard Reference Data (e.g., cyclopenta[a]phenanthrene analogs in ) to resolve ambiguities .

Q. How can in vitro biological activity assays be designed to evaluate its inhibitory effects?

Methodology :

  • Target Selection : Focus on bile acid receptors (e.g., FXR or TGR5) using reporter gene assays in HEK293 cells transfected with receptor plasmids.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with obeticholic acid () as a positive control .
  • Metabolic Stability : Use deuterium-labeled analogs () in hepatocyte incubations to assess isotope effects on CYP450-mediated oxidation .

Advanced Research Questions

Q. What role do the 2,2,4,4-tetradeuterio groups play in altering metabolic stability or receptor binding?

Methodology :

  • Deuterium Isotope Effects (DIE) : Conduct kinetic isotope effect (KIE) studies by comparing metabolic half-lives (t1/2) of deuterated vs. non-deuterated analogs in microsomal assays. Use LC-MS to quantify metabolites .
  • Receptor Docking Simulations : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess if deuterium substitution affects hydrogen bonding with FXR’s ligand-binding domain .

Q. How can conflicting stereochemical assignments in related analogs be resolved?

Methodology :

  • X-ray Crystallography : Co-crystallize the compound with a protein (e.g., human serum albumin) to resolve absolute configuration.
  • Chiral Chromatography : Use a Chiralpak IA-3 column with heptane/ethanol (95:5) to separate enantiomers, referencing isochenodeoxycholic acid separations () .

Q. What computational tools are suitable for modeling its deuterium-dependent pharmacokinetics?

Methodology :

  • COMSOL Multiphysics : Simulate deuterium’s impact on diffusion coefficients and membrane permeability in a 3D liver lobule model ( discusses AI-driven simulation frameworks) .
  • In Silico Metabolism : Use ADMET Predictor to compare metabolic pathways of deuterated vs. non-deuterated forms, leveraging ’s structural analogs .

Q. How can discrepancies in reported NMR data for similar compounds be addressed?

Methodology :

  • Data Harmonization : Compile chemical shifts from multiple sources (e.g., , and 14) into a consensus database, applying Principal Component Analysis (PCA) to identify outlier values .
  • Solvent Correction : Re-run NMR in standardized solvents (CDCl3 or DMSO-d6) to eliminate solvent-induced shift variations .

Methodological Tables

Q. Table 1. Key NMR Assignments for Methyl Ester Intermediate ()

Proton Positionδ (ppm)MultiplicityJ (Hz)
C3-OCH33.33s
C7-OCH33.23s
C17-CH30.90s

Q. Table 2. Synthesis Optimization Parameters ()

StepReagent RatioYield (%)Purity (HPLC)
Silylation1:2.068>95%
TBAF Deprotection1:1.284>98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 2
(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。